N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(10-14-4-2-1-3-5-14)19-16-11-18-20(13-16)12-15-6-8-22-9-7-15/h1-5,11,13,15H,6-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWWPOYZHFCGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Oxane Moiety: The oxane moiety can be introduced by reacting the pyrazole derivative with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.
Formation of the Phenylacetamide Group: The final step involves the acylation of the pyrazole-oxane intermediate with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| N-{1-[Oxan]} | MDA-MB-231 | 56.88 |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Therapeutic Potential
Given its promising biological activities, this compound holds potential as a lead compound for the development of new therapeutic agents against cancer and inflammatory diseases. Further studies are required to explore its efficacy in vivo and to assess its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-Pyrazole Acetamide Derivatives
Key Observations:
- Solubility : The oxan-4-ylmethyl group in the target compound introduces an ether oxygen, likely improving aqueous solubility compared to methyl or chlorophenyl analogs .
- Bioactivity : Chlorophenyl and nitrophenyl analogs exhibit stronger antifungal and insecticidal activities due to electron-withdrawing groups enhancing target binding. The phenyl group in the target compound may prioritize pharmacokinetic properties over potency .
- Conformational Flexibility : The tetrahydropyran ring’s bulk and flexibility could alter molecular conformation, affecting interactions with biological targets compared to planar chlorophenyl groups .
Crystallographic and Intermolecular Interaction Differences
Crystal structures of related compounds reveal how substituents influence packing and hydrogen bonding:
- N-(1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2-phenylacetamide : Exhibits intermolecular N–H⋯O and C–H⋯O bonds, forming 2D networks. The methyl group limits steric hindrance, enabling tighter packing .
- Target Compound : The oxan-4-ylmethyl group may disrupt close packing due to its bulk, reducing crystal density. However, the ether oxygen could participate in additional C–H⋯O interactions, stabilizing supramolecular layers .
Pharmacological Implications
While direct data on the target compound’s bioactivity are unavailable, inferences can be drawn from analogs:
- Antimicrobial Potential: Chlorophenyl derivatives show higher antifungal activity, but the target compound’s improved solubility may enhance bioavailability in aqueous environments .
- Metabolic Stability : The tetrahydropyran group’s resistance to oxidative metabolism could extend half-life compared to methyl or chlorophenyl groups, which are prone to CYP450-mediated degradation .
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a pyrazole ring fused with an oxane moiety and a phenylacetamide group. Its molecular formula is CHNO, with a molecular weight of approximately 256.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 256.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against various bacterial strains. For instance, a related compound showed an EC value of 156.7 µM against Xanthomonas oryzae, outperforming standard treatments like bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) .
The antibacterial mechanism involves disrupting the bacterial cell membrane, leading to cell lysis as confirmed by scanning electron microscopy (SEM). At higher concentrations, the compound causes severe morphological changes in bacterial cells, indicating its effectiveness in compromising cell integrity .
Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro tests against common fungal pathogens revealed promising results, suggesting that it may inhibit fungal growth through similar mechanisms as observed in bacterial targets .
Anticancer Activity
Emerging research indicates potential anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although further investigation is necessary to elucidate the underlying pathways and efficacy across different types of cancer .
Case Study 1: Antibacterial Evaluation
In a study evaluating various phenylacetamide derivatives, this compound demonstrated significant activity against Xanthomonas species. The study utilized both qualitative and quantitative methods to assess bacterial inhibition, providing a comprehensive understanding of structure-activity relationships (SAR).
Case Study 2: Antifungal Activity Assessment
Another research effort focused on the antifungal potential of this compound against Candida albicans. The results indicated effective inhibition at concentrations as low as 100 µg/mL, with further studies needed to explore its efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
